

Spectroscopic Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxirane, ((2-cyclopentylphenoxy)methyl)-

Cat. No.: B114823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for the compound **Oxirane, ((2-cyclopentylphenoxy)methyl)-**, with the CAS number 28163-40-8 and molecular formula C₁₄H₁₈O₂.^[1] Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted and comparative data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data for **Oxirane, ((2-cyclopentylphenoxy)methyl)-**. These values are estimations derived from spectral data of structurally related compounds containing cyclopentyl, phenoxy, and oxirane moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	m	2H	Ar-H
~ 6.8 - 7.0	m	2H	Ar-H
~ 4.3	dd	1H	O-CH ₂ -CH
~ 4.0	dd	1H	O-CH ₂ -CH
~ 3.5	m	1H	Cyclopentyl-CH
~ 3.3	m	1H	Oxirane-CH
~ 2.9	dd	1H	Oxirane-CH ₂
~ 2.7	dd	1H	Oxirane-CH ₂
~ 1.5 - 2.1	m	8H	Cyclopentyl-CH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 155	Ar-C-O
~ 135	Ar-C-Cyclopentyl
~ 128	Ar-CH
~ 125	Ar-CH
~ 121	Ar-CH
~ 112	Ar-CH
~ 70	O-CH ₂
~ 50	Oxirane-CH
~ 45	Oxirane-CH ₂
~ 40	Cyclopentyl-CH
~ 33	Cyclopentyl-CH ₂
~ 25	Cyclopentyl-CH ₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3000	Medium	Aromatic C-H Stretch
~ 2960 - 2850	Strong	Aliphatic C-H Stretch
~ 1600, 1500	Medium-Strong	Aromatic C=C Bending
~ 1240	Strong	Aryl Ether C-O Stretch
~ 950 - 850	Medium-Strong	Oxirane Ring Vibration (Asymmetric Stretch)
~ 850 - 750	Medium	Oxirane Ring Vibration (Symmetric Stretch)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
218	Moderate	$[M]^+$ (Molecular Ion)
175	High	$[M - C_3H_5O]^+$
149	Moderate	$[C_9H_9O_2]^+$
121	High	$[C_8H_9O]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)
69	High	$[C_5H_9]^+$ (Cyclopentyl cation)
43	High	$[C_3H_7]^+$ or $[C_2H_3O]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 10-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6).
 - For ^{13}C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:

- Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- Acquire a standard ^1H spectrum using a single-pulse experiment.
- Acquire a broadband proton-decoupled ^{13}C spectrum.
- If further structural elucidation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Liquids):
 - Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).
 - Gently place a second salt plate on top of the first to create a thin, uniform film of the liquid between the plates.
 - Ensure there are no air bubbles trapped between the plates.
- Data Acquisition (FTIR):
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm^{-1} .
 - A background spectrum of the clean, empty salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

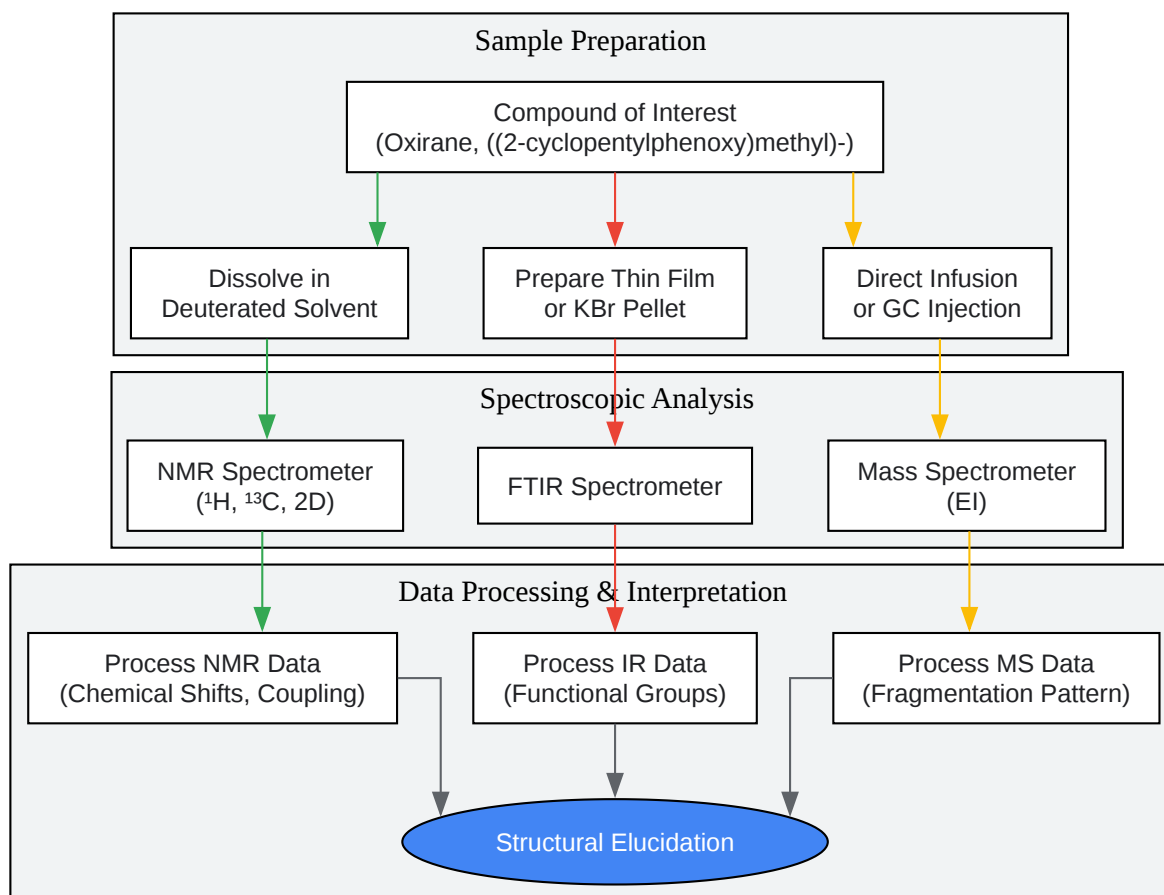
- Sample Introduction:
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount

of the sample is placed in a capillary tube at the end of the probe.

- Ionization (Electron Ionization - EI):
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation of the molecule. Electron ionization is a hard ionization technique useful for structural elucidation.[\[2\]](#)[\[3\]](#)
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114823#spectroscopic-data-nmr-ir-ms-of-oxirane-2-cyclopentylphenoxy-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com